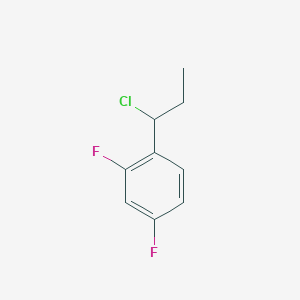

1-(1-Chloropropyl)-2,4-difluorobenzene

説明

特性

IUPAC Name |

1-(1-chloropropyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZLKOSUMHPUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Evaluation of 1-(1-Chloropropyl)-2,4-difluorobenzene: A Technical Whitepaper

Executive Summary

1-(1-Chloropropyl)-2,4-difluorobenzene is a critical electrophilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of azole antifungals and targeted agrochemical agents. This whitepaper details a highly regioselective, three-step synthetic pathway starting from commercially available 1,3-difluorobenzene. By establishing strict in-process controls (IPCs) and elucidating the mechanistic causality behind reagent selection, this guide provides a self-validating framework for scalable and reproducible synthesis.

Retrosynthetic Strategy & Pathway Architecture

The target molecule features a secondary alkyl chloride adjacent to an electron-deficient 2,4-difluorophenyl ring. The optimal synthetic route relies on a linear sequence:

-

C-C Bond Formation : Friedel-Crafts acylation of 1,3-difluorobenzene to establish the carbon skeleton.

-

Carbonyl Reduction : Hydride reduction of the resulting ketone to a secondary alcohol.

-

Halogenation : Nucleophilic substitution of the hydroxyl group to yield the final alkyl chloride.

Figure 1: Three-step synthetic workflow for 1-(1-Chloropropyl)-2,4-difluorobenzene.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2,4-Difluoropropiophenone

Mechanistic Causality : The synthesis relies on the powerful directing effects of the fluorine atoms on the benzene ring. In 1,3-difluorobenzene, both fluorine atoms exert an inductive withdrawing effect but a strong resonance donating effect. The 4-position is ortho to the C3-fluorine and para to the C1-fluorine, creating a synergistic resonance enhancement that strongly directs the incoming propionylium electrophile to this specific site, ensuring high regioselectivity[1].

Self-Validating Protocol :

-

Charge a dry, nitrogen-purged reactor with anhydrous dichloromethane (DCM, 10 volumes) and aluminum chloride (AlCl₃, 1.2 eq).

-

Cool the suspension to 0 °C. Add propionyl chloride (1.1 eq) dropwise over 30 minutes. Validation: The dissolution of AlCl₃ indicates the formation of the active propionylium-AlCl₄ complex.

-

Add 1,3-difluorobenzene (1.0 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

IPC: Sample the reaction mixture, quench with methanol, and analyze via GC-FID. Proceed to workup when 1,3-difluorobenzene is <1% area.

-

Quench by slowly pouring the mixture into ice-cold 1M HCl. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,4-difluoropropiophenone.

Step 2: Synthesis of 1-(2,4-Difluorophenyl)propan-1-ol

Mechanistic Causality : Sodium borohydride (NaBH₄) is selected over stronger reducing agents (like LiAlH₄) to prevent potential hydrodefluorination of the electron-deficient aromatic ring. The reduction proceeds via nucleophilic hydride attack on the highly electrophilic carbonyl carbon, followed by protonation from the methanol solvent[2].

Self-Validating Protocol :

-

Dissolve 2,4-difluoropropiophenone (1.0 eq) in methanol (8 volumes) and cool to 0 °C.

-

Add NaBH₄ (0.5 eq) in small portions over 1 hour. Validation: Effervescence (H₂ gas evolution) must be monitored and controlled to prevent thermal runaway.

-

Stir the reaction at 0 °C for 2 hours.

-

IPC: Analyze via TLC (Hexane:Ethyl Acetate 4:1, UV detection). The disappearance of the UV-active ketone spot and the appearance of a more polar alcohol spot validates completion.

-

Quench with saturated aqueous NH₄Cl (3 volumes) to destroy excess borohydride.

-

Evaporate methanol under vacuum, extract the aqueous residue with ethyl acetate (3 x 5 volumes), wash with brine, dry, and concentrate to yield 1-(2,4-difluorophenyl)propan-1-ol.

Step 3: Chlorination to 1-(1-Chloropropyl)-2,4-difluorobenzene

Mechanistic Causality : Thionyl chloride (SOCl₂) is utilized with a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly reactive chlorinating species. The alcohol attacks this intermediate, forming a chlorosulfite leaving group. Subsequent nucleophilic displacement by chloride yields the target alkyl chloride with the extrusion of SO₂ and HCl gases[2].

Self-Validating Protocol :

-

Dissolve 1-(2,4-difluorophenyl)propan-1-ol (1.0 eq) in anhydrous DCM (10 volumes). Add DMF (0.05 eq).

-

Cool the mixture to 0 °C and add SOCl₂ (1.5 eq) dropwise.

-

Heat the reaction to reflux (approx. 40 °C) for 3 hours. Validation: Continuous evolution of acidic gases (SO₂/HCl), verifiable by damp pH paper at the condenser outlet, confirms active chlorination.

-

IPC: GC-MS analysis must show the molecular ion peak corresponding to the chlorinated product (m/z ~190 for ³⁵Cl) and complete consumption of the alcohol.

-

Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until pH > 7.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via short-path vacuum distillation to isolate pure 1-(1-chloropropyl)-2,4-difluorobenzene.

Figure 2: Mechanistic pathway of chlorination via chlorosulfite intermediate.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters, expected yields, and purity thresholds required for pharmaceutical-grade intermediate synthesis.

| Step | Transformation | Reagents & Conditions | Reaction Time | Expected Yield | Target Purity (GC-FID) |

| 1 | Friedel-Crafts Acylation | 1,3-Difluorobenzene, Propionyl chloride, AlCl₃, DCM, 0 °C to RT | 4 h | 85 – 90% | > 98.0% |

| 2 | Carbonyl Reduction | 2,4-Difluoropropiophenone, NaBH₄, MeOH, 0 °C | 2 h | 92 – 95% | > 99.0% |

| 3 | Chlorination | 1-(2,4-Difluorophenyl)propan-1-ol, SOCl₂, DMF (cat.), DCM, Reflux | 3 h | 80 – 88% | > 97.5% |

Quality Control & Analytical Validation

To ensure the structural integrity of 1-(1-chloropropyl)-2,4-difluorobenzene, the following analytical validations are mandatory:

-

¹H NMR (CDCl₃, 400 MHz) : Key diagnostic signals include a triplet at ~1.0 ppm (3H, -CH₃), a multiplet at ~2.0 ppm (2H, -CH₂-), a triplet/multiplet at ~5.1 ppm (1H, -CH(Cl)-) indicating the methine proton shifted downfield by the adjacent chlorine and aromatic ring, and multiplet signals between 6.7-7.5 ppm (3H, Ar-H) corresponding to the 2,4-difluorophenyl protons.

-

¹⁹F NMR (CDCl₃, 376 MHz) : Two distinct multiplets at approximately -110 ppm and -113 ppm, confirming the preservation of the non-equivalent ortho and para fluorine atoms.

-

GC-MS (EI) : Molecular ion peak [M]⁺ at m/z 190 (for the ³⁵Cl isotope) and m/z 192 (for the ³⁷Cl isotope) in a characteristic 3:1 isotopic ratio, confirming the incorporation of a single chlorine atom.

Sources

Technical Whitepaper: 1-(1-Chloropropyl)-2,4-difluorobenzene (CAS: 1251280-43-9) in Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, halogenated alkylbenzenes serve as critical chiral building blocks for synthesizing targeted therapeutics. 1-(1-Chloropropyl)-2,4-difluorobenzene (CAS: 1251280-43-9) is a highly versatile, bifunctional synthetic intermediate[1]. It combines the metabolic resilience of a 2,4-difluorophenyl pharmacophore with the controlled reactivity of a secondary benzylic chloride. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, upstream synthesis via stereospecific chlorination, and downstream applications in the development of kinase inhibitors and antimicrobial agents.

Physicochemical Profiling & Structural Logic

Understanding the molecular architecture of 1-(1-Chloropropyl)-2,4-difluorobenzene is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, derived from structural databases and predictive models[1][2]:

| Parameter | Value / Description |

| Chemical Name | 1-(1-Chloropropyl)-2,4-difluorobenzene |

| CAS Number | 1251280-43-9 |

| Molecular Formula | C₉H₉ClF₂ |

| Molecular Weight | 190.62 g/mol |

| Monoisotopic Mass | 190.036 Da |

| SMILES | CCC(C1=C(C=C(C=C1)F)F)Cl |

| Predicted XlogP | 3.4 (Highly lipophilic) |

| Structural Motif | Secondary benzylic chloride; ortho/para-fluorinated aromatic ring |

Causality in Structural Design

The selection of this specific building block in medicinal chemistry is driven by two distinct structural features:

-

The 2,4-Difluorophenyl Pharmacophore: Fluorine substitution at the ortho and para positions serves a dual purpose. First, it sterically and electronically deactivates the aromatic ring against oxidative metabolism by Cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the final Active Pharmaceutical Ingredient (API)[3]. Second, the strong electronegativity of fluorine modulates the lipophilicity (XlogP = 3.4), enhancing cellular permeability and binding affinity within hydrophobic protein pockets via multipolar C-F···H-N interactions.

-

The 1-Chloropropyl Moiety: The secondary benzylic chloride provides an ideal electrophilic center for nucleophilic substitution ( SN2 ). The ethyl extension (relative to a simpler methyl group) provides a specific steric vector that often occupies critical lipophilic sub-pockets in target enzymes, such as the allosteric sites of diacylglycerol kinases (DGKs)[4].

Upstream Synthetic Methodologies: Stereocontrolled Chlorination

The standard upstream synthesis of 1-(1-Chloropropyl)-2,4-difluorobenzene involves the chlorination of its corresponding secondary alcohol, 1-(2,4-difluorophenyl)propan-1-ol. The choice of chlorinating agent—typically Thionyl Chloride ( SOCl2 )—and the reaction conditions dictate the stereochemical outcome of the product[5][6].

Mechanistic Divergence: SNi vs. SN2 Pathways

When converting the chiral secondary alcohol to the chloride, the reaction proceeds through a chlorosulfite intermediate. The causality of the stereochemical outcome depends entirely on the solvent and the presence of a base[6][7]:

-

Retention of Configuration ( SNi Mechanism): If the reaction is run neat or in a non-polar solvent (like ether) without a base, the chlorosulfite intermediate decomposes via an intimate ion pair. The chloride ion attacks the carbocation from the same face from which the SO2 leaving group departs, resulting in retention of stereochemistry (Substitution Nucleophilic internal)[5][7].

-

Inversion of Configuration ( SN2 Mechanism): If a base such as pyridine is added, it reacts with the chlorosulfite to form a pyridinium intermediate. The displaced chloride ion is freed into the solution and attacks the benzylic carbon from the rear face, resulting in a classic SN2 inversion[5].

Fig 1: Mechanistic divergence of SOCl₂ chlorination yielding 1-(1-Chloropropyl)-2,4-difluorobenzene.

Downstream Applications in Drug Design

Once synthesized, 1-(1-Chloropropyl)-2,4-difluorobenzene acts as a potent electrophile. Because secondary halides are prone to competing E2 elimination (forming 1-(2,4-difluorophenyl)prop-1-ene), downstream nucleophilic substitutions must be carefully optimized using polar aprotic solvents (e.g., DMF, DMSO) and non-nucleophilic bases.

Kinase Inhibitors and Antimicrobials

The compound is frequently utilized to introduce the 1-(2,4-difluorophenyl)propyl motif into complex heterocycles.

-

Immunology & Oncology: Patent literature (e.g., WO2021127554A1) highlights the use of structurally analogous halogenated building blocks in the synthesis of Diacylglycerol Kinase (DGK) inhibitors, which are co-administered with PD1/PD-L1 checkpoint antagonists to stimulate the immune system against malignancies[4].

-

Antimicrobial Resistance: The 2,4-difluorophenyl moiety is a proven pharmacophore in combating Methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens, where it anchors the molecule into the hydrophobic pockets of target proteins like Gyrase or Penicillin Binding Proteins[3].

Fig 2: Downstream synthetic workflow utilizing the chloropropyl building block to generate APIs.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure experimental integrity.

Protocol 1: Synthesis of 1-(1-Chloropropyl)-2,4-difluorobenzene (Inversion Pathway)

Objective: Convert 1-(2,4-difluorophenyl)propan-1-ol to the corresponding chloride via an SN2 mechanism[6].

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

-

Reagent Loading: Add 1-(2,4-difluorophenyl)propan-1-ol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL). Cool the mixture to 0 °C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine (1.2 equiv, 12 mmol) dropwise. Causality: Pyridine acts as an acid scavenger and forces the SN2 inversion pathway by forming a reactive pyridinium intermediate.

-

Chlorination: Slowly add Thionyl Chloride ( SOCl2 , 1.1 equiv, 11 mmol) dropwise over 15 minutes. Caution: Highly exothermic; evolves toxic SO2 and HCl gases.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Workup: Quench the reaction by slowly pouring it into 30 mL of ice-cold saturated NaHCO3 solution. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.

-

Drying & Concentration: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

-

Analytical Validation: Analyze the crude product via ¹H NMR ( CDCl3 ). Validation Checkpoint: The benzylic -CH(OH)- proton of the starting material (~4.6 ppm) should completely disappear, replaced by a new -CH(Cl)- multiplet shifted downfield to approximately 5.0–5.2 ppm.

Protocol 2: Downstream N-Alkylation of a Heterocycle

Objective: Utilize 1-(1-Chloropropyl)-2,4-difluorobenzene to alkylate a nitrogen-containing heterocycle (e.g., a substituted pyrazole or triazole)[4].

-

Setup: In an oven-dried vial, combine the heterocycle (1.0 equiv, 5 mmol) and anhydrous K2CO3 (2.0 equiv, 10 mmol) in anhydrous DMF (10 mL).

-

Activation: Stir the suspension at room temperature for 30 minutes to deprotonate the heterocycle. Causality: K2CO3 is a mild, non-nucleophilic base that prevents unwanted E2 elimination of the secondary chloride.

-

Electrophile Addition: Add 1-(1-Chloropropyl)-2,4-difluorobenzene (1.1 equiv, 5.5 mmol) dropwise.

-

Heating: Heat the reaction mixture to 60 °C for 12 hours. Causality: Elevated temperature is required to overcome the steric hindrance of the secondary benzylic position during the SN2 attack.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash extensively with water (3 × 20 mL) to remove DMF, followed by brine.

-

Purification & Validation: Dry over MgSO4 , concentrate, and purify via silica gel flash chromatography. Confirm the product mass via LC-MS (ESI+). Validation Checkpoint: The mass spectrum should show the expected [M+H]+ peak, and the isotopic pattern should confirm the loss of the chlorine atom.

References

-

PubChemLite Database: 1-(1-chloropropyl)-2,4-difluorobenzene Structural Information & Predicted Properties. University of Luxembourg. 2

-

BLD Pharm: Product Specification: 1-(1-Chloropropyl)-2,4-difluorobenzene (CAS: 1251280-43-9).1

-

World Intellectual Property Organization (WIPO): WO2021127554A1 - Combinations of DGK inhibitors and checkpoint antagonists. Google Patents. 4

-

BenchChem: An In-depth Technical Guide to the Reactions of Thionyl Chloride with Water and Alcohols.6

-

Master Organic Chemistry: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.5

-

ResearchGate: 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico approach.3

Sources

- 1. 1251280-43-9|1-(1-Chloropropyl)-2,4-difluorobenzene|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 1-(1-chloropropyl)-2,4-difluorobenzene (C9H9ClF2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. WO2021127554A1 - Combinations of dgk inhibitors and checkpoint antagonists - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. careerendeavour.com [careerendeavour.com]

Comprehensive Technical Guide on 1-(1-Chloropropyl)-2,4-difluorobenzene: Synthesis, Properties, and Applications in CFTR Potentiator Development

Executive Summary

1-(1-Chloropropyl)-2,4-difluorobenzene (CAS: 1251280-43-9)[1] is a highly specialized, halogenated building block utilized extensively in modern medicinal chemistry. Its unique structural motif—a 2,4-difluorophenyl ring coupled with a sterically hindered 1-chloropropyl aliphatic chain—makes it an ideal electrophile for introducing lipophilic domains into complex pharmacophores. Most notably, this compound serves as a critical intermediate in the synthesis of pyrrolopyrimidine-based Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, which are essential in the treatment of cystic fibrosis[2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into its physicochemical profiling, mechanistic synthesis, and field-proven experimental protocols, ensuring that researchers and drug development professionals can robustly integrate this compound into their workflows.

Physicochemical Profiling

Understanding the physical properties of 1-(1-Chloropropyl)-2,4-difluorobenzene is critical for optimizing reaction conditions, particularly regarding its volatility and reactivity as a secondary alkyl halide. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring significantly modulates the stability of the benzylic position, influencing whether nucleophilic substitutions proceed via SN1 or SN2 mechanisms.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Significance |

| IUPAC Name | 1-(1-Chloropropyl)-2,4-difluorobenzene | Defines the regiochemistry of the halogens. |

| CAS Registry Number | 1251280-43-9 | Standard identifier for procurement[1]. |

| Molecular Formula | C9H9ClF2 | Establishes stoichiometric baseline. |

| Molecular Weight | 190.62 g/mol | Used for precise molar equivalents in synthesis[4][5]. |

| Physical State | Colorless to pale yellow liquid | Typical for low-molecular-weight alkyl benzyl chlorides. |

| Predicted Boiling Point | 200–220 °C | High boiling point necessitates rotary evaporation under high vacuum. |

| Predicted Density | ~1.2 g/cm³ | Heavier than water; dictates phase separation in liquid-liquid extraction. |

Mechanistic Synthesis & Process Chemistry

The synthesis of 1-(1-Chloropropyl)-2,4-difluorobenzene is typically achieved via a two-step sequence starting from commercially available 2,4-difluorobenzaldehyde.

Step 1: Grignard Addition

The first step involves the nucleophilic addition of ethylmagnesium bromide ( EtMgBr ) to 2,4-difluorobenzaldehyde. Tetrahydrofuran (THF) is strictly chosen as the solvent because its oxygen lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent and preventing the formation of unreactive aggregates. This step installs the ethyl group, forming the intermediate 1-(2,4-difluorophenyl)propan-1-ol [6][7].

Step 2: Chlorination via Thionyl Chloride

The secondary alcohol is subsequently converted to the target alkyl chloride using thionyl chloride ( SOCl2 ). SOCl2 is deliberately chosen over concentrated aqueous HCl because the reaction proceeds via an SNi (substitution nucleophilic internal) or SN2 mechanism that generates gaseous byproducts (sulfur dioxide and hydrogen chloride). The evolution of these gases drives the reaction to completion according to Le Chatelier's principle and avoids harsh aqueous workups that could trigger unwanted elimination (E1/E2) side reactions.

Figure 1: Two-step synthesis workflow of 1-(1-Chloropropyl)-2,4-difluorobenzene.

Application in Medicinal Chemistry: CFTR Potentiators

In drug development, 1-(1-Chloropropyl)-2,4-difluorobenzene is primarily utilized as an alkylating agent to build the lipophilic core of CFTR potentiators (e.g., CFTR corrector 6)[8][9]. These small molecules bind to defective CFTR proteins in cystic fibrosis patients, increasing the channel's open probability and restoring chloride ion transport[2].

The critical step is the N-alkylation of a nitrogenous heterocycle (such as a pyrazole or 5-methyl-1H-1,2,4-triazole)[2]. This reaction utilizes Cesium Carbonate ( Cs2CO3 ) in N,N-Dimethylformamide (DMF). The causality behind this specific reagent pairing is twofold:

-

The "Cesium Effect": The large ionic radius of the Cs+ cation results in loose coordination with the carbonate anion, maximizing the basicity and nucleophilicity of the deprotonated heterocycle.

-

Solvent Dynamics: DMF is a polar aprotic solvent that solvates cations well but leaves anions "naked" and highly reactive, perfectly accelerating the SN2 displacement of the secondary chloride.

Figure 2: N-alkylation mechanism utilizing 1-(1-Chloropropyl)-2,4-difluorobenzene.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol 1: Synthesis of 1-(2,4-Difluorophenyl)propan-1-ol

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Charge with 2,4-difluorobenzaldehyde (10.0 g, 70.4 mmol) and anhydrous THF (150 mL). Cool to 0 °C using an ice-water bath.

-

Addition: Dropwise add Ethylmagnesium bromide (3.0 M in diethyl ether, 28.2 mL, 84.5 mmol) over 30 minutes to control the exothermic nucleophilic addition. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench & Extraction: Carefully quench the reaction with saturated aqueous NH4Cl (100 mL) to destroy unreacted Grignard reagent. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Validation Check: Analyze an aliquot via TLC (Hexanes/EtOAc 8:2) and GC-MS. The complete disappearance of the aldehyde starting material and the appearance of a new peak corresponding to the alcohol ( m/z 172) confirms reaction success[6].

Protocol 2: Chlorination to 1-(1-Chloropropyl)-2,4-difluorobenzene

-

Setup: Dissolve the crude 1-(2,4-difluorophenyl)propan-1-ol (10.0 g, 58.1 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under argon. Cool to 0 °C.

-

Reagent Addition: Add Thionyl chloride ( SOCl2 , 8.4 mL, 116.2 mmol) dropwise over 20 minutes. The reaction will evolve SO2 and HCl gas (ensure proper ventilation/scrubbing). Stir for 3 hours at room temperature.

-

Workup: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2 . Co-evaporate with toluene (2 x 50 mL) to ensure complete removal of acidic volatiles.

-

Validation Check: Perform 1H NMR ( CDCl3 ). The benzylic proton signal will shift downfield (from ~4.8 ppm in the alcohol to ~5.2 ppm in the chloride), confirming the substitution.

Protocol 3: N-Alkylation for CFTR Potentiator Precursors

-

Setup: In a sealed tube, combine 5-methyl-1H-1,2,4-triazole (1.0 eq) and Cs2CO3 (2.0 eq) in anhydrous DMF (0.2 M concentration). Stir for 15 minutes at room temperature to pre-form the nucleophilic anion.

-

Alkylation: Add 1-(1-Chloropropyl)-2,4-difluorobenzene (1.2 eq)[2]. Seal the tube and heat to 80 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer extensively with water (to remove DMF) and brine.

-

Validation Check: Monitor via LC-MS. The desired product will show an [M+H]+ mass corresponding to the alkylated heterocycle, validating the successful construction of the CFTR potentiator pharmacophore[8][9].

References

To support the mechanistic claims and applications discussed in this guide, the following authoritative sources have been cited:

-

Strohbach, J. W., et al. "Pyrrolopyrimidines as CFTR potentiators." World Intellectual Property Organization, WO2018094137A1 (2018).

-

MedChemExpress. "CFTR corrector 6: Biological Activity and Solvent Protocols." MedChemExpress Catalog.

-

Aldlab Chemicals. "Benzene, 1-(1-chloropropyl)-2,4-difluoro- (CAS: 1251280-43-9)." Aldlab Product Database.

-

Accela ChemBio Inc. "1-(2,4-difluorophenyl)propan-1-ol (CAS: 1247998-05-5)." Accela Product Database.

Sources

- 1. aldlab-chemicals_product [aldlab.com]

- 2. WO2018094137A1 - Pyrrolopyrimidines as cftr potentiators - Google Patents [patents.google.com]

- 3. WO2018094137A1 - Pyrrolopyrimidines as cftr potentiators - Google Patents [patents.google.com]

- 4. CAS 1204295-77-1 | 1700-5-X6 | MDL MFCD14525562 | 2-Chloro-5-(1,1-difluoroethyl)toluene | SynQuest Laboratories [synquestlabs.com]

- 5. aablocks.com [aablocks.com]

- 6. rndmate.com [rndmate.com]

- 7. 1019394-58-1,5-methyl-2-(2-oxopyrrolidin-1-yl)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

1-(1-Chloropropyl)-2,4-difluorobenzene: Comprehensive Spectral Data and Analytical Workflows

Executive Summary

1-(1-Chloropropyl)-2,4-difluorobenzene (CAS: 1251280-43-9) is a highly specialized halogenated building block utilized extensively in advanced organic synthesis and pharmaceutical development. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators[1].

Because of its unique structural features—a chiral benzylic chloride adjacent to a di-fluorinated aromatic ring—accurate spectral characterization is paramount. This whitepaper provides an in-depth, theoretically grounded guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data of this compound. By establishing the causality behind experimental choices, this guide ensures that researchers can build self-validating analytical workflows.

Structural and Physicochemical Profile

Before conducting spectral analysis, it is necessary to establish the baseline physicochemical parameters that dictate solvent selection and ionization methods.

| Parameter | Value | Causality for Analytical Impact |

| Molecular Formula | C₉H₉ClF₂ | Dictates the exact mass and isotopic distribution (M, M+2). |

| Molecular Weight | 190.62 g/mol | Determines the target molecular ion [M]⁺• in MS. |

| LogP (predicted) | ~3.2 | High lipophilicity necessitates non-polar NMR solvents (e.g., CDCl₃). |

| Chiral Centers | 1 (C1 of propyl chain) | May induce diastereotopic effects in the adjacent -CH₂- group. |

Mass Spectrometry (EI-MS)

Fragmentation Causality and Isotopic Validation

Electron Ionization (EI) at 70 eV is the gold standard for halogenated aromatics because it imparts sufficient excess energy to the molecular ion to induce structurally informative fragmentation pathways[2].

A self-validating feature of this spectrum is the isotopic signature of chlorine . The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the molecular ion must present as a doublet at m/z 190 and m/z 192 in a 3:1 ratio. The base peak typically arises from the loss of the chlorine radical, forming a highly stabilized difluorobenzylic cation.

Table 1: EI-MS Fragmentation Data | m/z | Relative Abundance | Ion Assignment | Mechanism / Causality | | :--- | :--- | :--- | :--- | | 190 | 15% |[C₉H₉³⁵ClF₂]⁺• | Molecular Ion (M⁺•). | | 192 | 5% | [C₉H₉³⁷ClF₂]⁺• | M+2 Isotope. Validates the presence of exactly one Cl atom. | | 161 | 45% | [C₇H₄³⁵ClF₂]⁺ | α -cleavage (loss of •CH₂CH₃ radical, -29 Da). | | 155 | 100% | [C₉H₉F₂]⁺ | Base Peak. Loss of Cl• (-35 Da) yields a stable benzylic cation. | | 113 | 30% | [C₆H₃F₂]⁺ | Loss of the entire 1-chloropropyl radical (-77 Da). |

Figure 1: Principal EI-MS fragmentation pathways of 1-(1-Chloropropyl)-2,4-difluorobenzene.

EI-MS Analytical Protocol

-

Sample Preparation: Dilute the sample to 10 µg/mL in GC-grade hexane to prevent column overloading and ion-source contamination.

-

Chromatography: Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 50°C to 280°C at 15°C/min.

-

Ionization & Acquisition: Operate the MS in positive EI mode at 70 eV. Scan range: m/z 40 to 250.

-

Validation: Confirm the 3:1 isotopic ratio at m/z 190/192 prior to interpreting lower-mass fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for elucidating the regiochemistry of the fluorine atoms and the alkyl chain. According to[3], the presence of ¹⁹F (100% natural abundance, spin ½) introduces complex but highly diagnostic heteronuclear spin-spin coupling (J-coupling) into both the ¹H and ¹³C spectra.

¹H NMR: Chemical Shifts and Splitting

The strongly electron-withdrawing nature of the fluorine atoms and the benzylic chlorine shifts the adjacent protons downfield.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

| Shift (ppm) | Multiplicity | Integration | Assignment | J-Coupling (Hz) |

|---|---|---|---|---|

| 7.45 | td | 1H | Aromatic H6 | ³J_HH = 8.0, ⁴J_HF = 6.0 |

| 6.85 | ddd | 1H | Aromatic H5 | ³J_HF = 9.0, ³J_HH = 8.0, ⁴J_HH = 2.0 |

| 6.75 | ddd | 1H | Aromatic H3 | ³J_HF = 9.0, ³J_HF = 9.0, ⁴J_HH = 2.0 |

| 5.20 | t | 1H | CH-Cl (Benzylic) | ³J_HH = 7.5 |

| 2.10 | m | 2H | CH₂ (Aliphatic) | Complex multiplet (diastereotopic) |

| 1.05 | t | 3H | CH₃ (Aliphatic) | ³J_HH = 7.3 |

¹³C and ¹⁹F NMR: Carbon-Fluorine Coupling Dynamics

The ¹³C spectrum is self-validating through C-F coupling constants. The carbons directly attached to fluorine (C2, C4) will exhibit massive one-bond couplings (¹J_CF ≈ 250 Hz) [4].

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

| Shift (ppm) | Multiplicity | Assignment | Diagnostic J-Coupling (Hz) |

|---|---|---|---|

| 162.0 | dd | Aromatic C4 (C-F) | ¹J_CF ≈ 250, ³J_CF ≈ 12 |

| 160.0 | dd | Aromatic C2 (C-F) | ¹J_CF ≈ 250, ³J_CF ≈ 12 |

| 129.0 | dd | Aromatic C6 | ³J_CF ≈ 9, ⁴J_CF ≈ 3 |

| 122.0 | d | Aromatic C1 | ²J_CF ≈ 15 |

| 111.0 | dd | Aromatic C5 | ²J_CF ≈ 21, ⁴J_CF ≈ 3 |

| 104.0 | t | Aromatic C3 | ²J_CF ≈ 26 (Coupled to two F atoms) |

| 55.0 | s | Aliphatic C1' (CH-Cl) | - |

| 32.0 | s | Aliphatic C2' (CH₂) | - |

| 11.0 | s | Aliphatic C3' (CH₃) | - |

¹⁹F NMR (376 MHz, CDCl₃):

-

-110.5 ppm (m, 1F): F2 (ortho to the alkyl chain).

-

-113.2 ppm (m, 1F): F4 (para to the alkyl chain).

Figure 2: Multinuclear NMR acquisition and analysis workflow for fluorinated aromatics.

Multinuclear NMR Protocol

-

Solvent Selection: Dissolve 20 mg of the compound in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS). The lack of proton resonance in CDCl₃ prevents signal overlap, while TMS provides the absolute 0 ppm reference required for precise chemical shift calibration.

-

Acquisition:

-

¹H NMR: 16 scans, 10-second relaxation delay (D1) to ensure accurate integration.

-

¹³C{¹H} NMR: 512 scans, broadband proton decoupling. Ensure the spectral window is wide enough (0-220 ppm) to capture the widely split C-F doublets.

-

¹⁹F NMR: 16 scans, referenced to internal CFCl₃ (0 ppm) or external standard.

-

-

Processing: Apply a 0.3 Hz line-broadening function to ¹H spectra and 1.0 Hz to ¹³C spectra to optimize the signal-to-noise ratio without obscuring fine J-couplings.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid orthogonal validation of the functional groups. Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods because it prevents potential halogen exchange or moisture absorption that could obscure the critical C-F and C-Cl stretching regions.

Vibrational Mode Analysis

Table 4: ATR-FTIR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |

|---|---|---|---|

| 3050 | Weak | C-H stretch (Aromatic) | sp² hybridized C-H bonds on the benzene ring. |

| 2970, 2880 | Medium | C-H stretch (Aliphatic) | sp³ hybridized C-H bonds of the propyl chain. |

| 1615, 1500 | Strong | C=C stretch (Aromatic) | Skeletal ring vibrations, highly polarized by F atoms. |

| 1260, 1140 | Very Strong | C-F stretch | Massive dipole moment change during C-F bond stretching. |

| 765 | Strong | C-Cl stretch | Characteristic low-frequency vibration of the benzylic chloride. |

ATR-FTIR Protocol

-

Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

-

Sample Application: Deposit 1-2 µL of the neat liquid compound directly onto the ATR crystal.

-

Acquisition: Apply the pressure anvil to ensure uniform contact. Acquire 32 scans from 4000 to 600 cm⁻¹.

-

Cleaning: Wipe the crystal with a lint-free tissue soaked in isopropanol and verify cleanliness via a real-time monitor before the next run.

References

- Pyrrolopyrimidines as cftr potentiators (WO2018094137A1). WIPO / Google Patents.

-

Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) . Pretsch, E., Bühlmann, P., Badertscher, M. Springer. URL:[Link]

-

Spectrometric Identification of Organic Compounds (8th Edition) . Silverstein, R. M., Webster, F. X., Kiemle, D. J. Wiley. URL:[Link]

-

NIST Chemistry WebBook, SRD 69 . National Institute of Standards and Technology (NIST). URL:[Link]

Sources

- 1. WO2018094137A1 - Pyrrolopyrimidines as cftr potentiators - Google Patents [patents.google.com]

- 2. Mass Spectral Library Quality Assurance by Inter-Library Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wiley-VCH - Spectrometric Identification of Organic Compounds [wiley-vch.de]

- 4. vitalsource.com [vitalsource.com]

"1-(1-Chloropropyl)-2,4-difluorobenzene" potential reaction mechanisms

An In-depth Technical Guide: Investigating the Mechanistic Landscape of 1-(1-Chloropropyl)-2,4-difluorobenzene

Abstract

1-(1-Chloropropyl)-2,4-difluorobenzene stands as a molecule of significant interest within contemporary medicinal and process chemistry. The presence of a difluorinated aromatic ring coupled with a reactive secondary benzylic chloride side chain imparts a rich and complex reactivity profile.[1][2] Understanding the potential reaction mechanisms of this substrate is paramount for researchers engaged in the synthesis of novel chemical entities, as it allows for precise control over reaction outcomes and the strategic design of synthetic pathways. This guide provides an in-depth exploration of the synthesis and principal reaction mechanisms associated with 1-(1-Chloropropyl)-2,4-difluorobenzene, focusing on nucleophilic substitution and elimination pathways. We will dissect the underlying electronic and steric factors that govern these transformations, offering field-proven insights into experimental design and control.

The Synthetic Foundation: A Three-Step Approach

The journey to understanding the reactivity of 1-(1-Chloropropyl)-2,4-difluorobenzene begins with its synthesis. A robust and common pathway involves a three-step sequence starting from 1,3-difluorobenzene. This synthetic route is not merely a preparative necessity but also provides critical context for the molecule's stability, potential impurities, and inherent chemical properties.

Workflow: Synthesis of 1-(1-Chloropropyl)-2,4-difluorobenzene

Caption: Synthetic pathway for 1-(1-Chloropropyl)-2,4-difluorobenzene.

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The initial step involves the formation of a carbon-carbon bond on the aromatic ring via a Friedel-Crafts acylation.[3][4]

-

Causality: 1,3-Difluorobenzene is chosen as the starting material. While the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, they are also ortho-, para-directing via resonance.[5][6] Acylation is directed to the 4-position, which is para to one fluorine and ortho to the other, representing the most activated and sterically accessible site. Aluminum chloride (AlCl₃) is the quintessential Lewis acid catalyst for this transformation, serving to generate the highly electrophilic acylium ion from propanoyl chloride.[3][5][7]

-

To a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Add excess 1,3-difluorobenzene, which serves as both reactant and solvent, and cool the mixture to 0-5 °C in an ice bath.[7]

-

Add propanoyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or GC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Reduction of 1-(2,4-Difluorophenyl)propan-1-one

The resulting ketone is then reduced to the corresponding secondary alcohol.

-

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic ring or the fluorine substituents. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[8]

-

Dissolve 1-(2,4-difluorophenyl)propan-1-one (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.5-1.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding water, followed by dilute HCl to neutralize excess NaBH₄.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and evaporate the solvent.

Step 3: Chlorination of 1-(2,4-Difluorophenyl)propan-1-ol

The final step is the conversion of the secondary benzylic alcohol to the target benzylic chloride.

-

Causality: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which is an excellent leaving group. The subsequent displacement by a chloride ion can proceed through various nucleophilic substitution pathways (Sₙ1, Sₙ2, or Sₙi), depending on the precise conditions, to yield the final product with the release of SO₂ and HCl gases.

-

In a well-ventilated fume hood, add 1-(2,4-difluorophenyl)propan-1-ol (1.0 equivalent) to a flask. An inert solvent like dichloromethane can be used, or the reaction can be run neat.

-

Cool the alcohol to 0 °C.

-

Slowly add thionyl chloride (1.1-1.5 equivalents). A small amount of a base like pyridine can be added to scavenge the HCl produced, which can influence the reaction mechanism.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Carefully remove excess SOCl₂ and solvent under reduced pressure.

-

Dissolve the residue in an organic solvent, wash cautiously with saturated sodium bicarbonate solution, then water and brine.

-

Dry the organic layer and concentrate to yield the crude product, which can be purified by distillation or chromatography if necessary.

Core Reactivity: Nucleophilic Substitution at the Benzylic Carbon

The focal point of 1-(1-Chloropropyl)-2,4-difluorobenzene's reactivity is the secondary benzylic chloride. Benzylic halides are known to be particularly reactive towards nucleophilic substitution because the transition states and intermediates are stabilized by the adjacent aromatic ring.[9] This substrate can react via both Sₙ1 and Sₙ2 mechanisms, with the operative pathway being highly dependent on the reaction conditions.[10]

The Sₙ1 Pathway: A Carbocation-Mediated Process

The Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a discrete carbocation intermediate.

-

Mechanistic Insight: The rate-determining step is the spontaneous dissociation of the chloride leaving group to form a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, where the positive charge is delocalized across the aromatic ring.[11] This charge delocalization lowers the activation energy for carbocation formation, making the Sₙ1 pathway highly accessible. The planar nature of the carbocation intermediate means that if the starting material were chiral, the product would be a racemic mixture.[11]

Caption: The Sₙ1 pathway involving a resonance-stabilized carbocation.

The Sₙ2 Pathway: A Concerted Displacement

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step, concerted process.

-

Mechanistic Insight: In this pathway, a nucleophile directly attacks the electrophilic carbon atom from the side opposite to the chlorine leaving group (backside attack).[10] The reaction proceeds through a single pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking. This mechanism results in an inversion of stereochemistry at the reaction center. For a secondary substrate like this, steric hindrance around the reaction site is a critical factor; bulky nucleophiles or substrates will disfavor the Sₙ2 pathway.

Caption: The concerted, single-step Sₙ2 pathway.

Navigating the Sₙ1/Sₙ2 Dichotomy

For a secondary benzylic halide, the choice between an Sₙ1 and Sₙ2 mechanism is a delicate balance controlled by several experimental variables.

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Rationale |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻CN, ⁻OR, N₃⁻) | Strong nucleophiles actively displace the leaving group, while weak nucleophiles wait for carbocation formation.[10] |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., DMSO, acetone) | Protic solvents stabilize both the leaving group and the carbocation. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. |

| Leaving Group | Good (Cl is moderate) | Good (Cl is moderate) | A better leaving group accelerates both reactions. |

| Concentration | Independent of [Nu⁻] | Dependent on [Substrate] & [Nu⁻] | The Sₙ2 rate depends on the collision of two species; the Sₙ1 rate depends only on the substrate ionizing. |

Competing Pathways: Elimination Reactions (E1 and E2)

Elimination reactions, which result in the formation of an alkene (1-(2,4-difluorophenyl)prop-1-ene), are significant competitors to nucleophilic substitution.[12][13]

The E1 Pathway: Elimination via Carbocation

The E1 (Elimination, Unimolecular) mechanism shares its first step and its carbocation intermediate with the Sₙ1 pathway.[12][14][15]

-

Mechanistic Insight: After the carbocation is formed, a weak base removes a proton from an adjacent carbon (a β-hydrogen). The electrons from the C-H bond then form the new π-bond of the alkene. E1 reactions are favored by conditions that favor Sₙ1 reactions (polar protic solvents, good leaving groups) but are particularly promoted by higher temperatures.[12]

The E2 Pathway: Concerted Elimination

The E2 (Elimination, Bimolecular) mechanism is a concerted process, analogous to the Sₙ2 reaction.

-

Mechanistic Insight: A strong base abstracts a β-hydrogen at the same time as the C-Cl bond breaks and the π-bond forms.[12][15] This mechanism has a strict stereochemical requirement: the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation to allow for proper orbital overlap in the transition state.[16] E2 reactions are favored by strong, often sterically hindered bases (e.g., potassium tert-butoxide), which are poor nucleophiles and therefore less likely to participate in Sₙ2 reactions.[16]

Substitution vs. Elimination: A Summary of Selectivity

The outcome of reacting 1-(1-Chloropropyl)-2,4-difluorobenzene with a base/nucleophile is determined by a competition between these four mechanisms.

| Reagent Characteristics | Primary Mechanism(s) | Expected Major Product | Rationale |

| Strong, non-hindered base/nucleophile (e.g., NaOEt in EtOH) | Sₙ2 / E2 | Mixture of substitution and elimination products | Ethoxide is both a strong nucleophile and a strong base.[12] |

| Strong, hindered base (e.g., KOtBu) | E2 | 1-(2,4-difluorophenyl)prop-1-ene | The bulky base cannot easily access the carbon for Sₙ2 attack, so it preferentially acts as a base, abstracting a proton.[16] |

| Weak nucleophile/weak base (e.g., CH₃OH, heat) | Sₙ1 / E1 | Mixture of substitution and elimination products | Heat favors elimination over substitution. The reaction proceeds through a common carbocation intermediate.[12][14] |

Conclusion

The reactivity of 1-(1-Chloropropyl)-2,4-difluorobenzene is a classic case study in physical organic chemistry, demonstrating the delicate interplay between substrate structure, reagent properties, and reaction conditions. The secondary benzylic nature of the chloride makes the molecule susceptible to both substitution and elimination reactions. A thorough understanding of the Sₙ1, Sₙ2, E1, and E2 mechanisms is not merely academic; it is essential for the practicing chemist to predict and control the outcome of synthetic transformations. By carefully selecting the nucleophile/base, solvent, and temperature, researchers can steer the reaction towards the desired product, a critical capability in the efficient synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Nucleophilic Aromatic Substitution. (2023, October 31). Retrieved March 14, 2026, from [Link]

-

Substitution of benzylic and allylic halides. (2019, June 5). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

-

Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved March 14, 2026, from [Link]

-

Mandal, K. K. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's C. M. College. Retrieved March 14, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved March 14, 2026, from [Link]

- Process for the preparation of 2,4-difluoroacetophenone. (1996). Google Patents.

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013). Google Patents.

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

-

Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. (2021, February 10). Beilstein Journal of Organic Chemistry. Retrieved March 14, 2026, from [Link]

-

Elimination reactions. (n.d.). Lumen Learning. Retrieved March 14, 2026, from [Link]

-

Elimination Reactions. (n.d.). Southern Illinois University Edwardsville. Retrieved March 14, 2026, from [Link]

-

3.4.2 – Grignard Reactions with Carbonyls. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved March 14, 2026, from [Link]

-

Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

-

A solution of (-)-1-chloro-1-phenylethane in toluene racemises slowly in the presence of a small amount of SbCl5. (n.d.). Vaia. Retrieved March 14, 2026, from [Link]

-

Elimination Reactions. (n.d.). AWS. Retrieved March 14, 2026, from [Link]

-

Elimination Reactions. (2020, April 10). Retrieved March 14, 2026, from [Link]

-

Draw the substitution and elimination products for the following reactions, showing the configuration of each product. (n.d.). Pearson. Retrieved March 14, 2026, from [Link]

-

The Reactions of Carbonyl Compounds with Grignard Reagents. (2014, July 25). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

-

Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (n.d.). SIOC Journals. Retrieved March 14, 2026, from [Link]

-

Unpacking the Elimination Products of 1-Chloro-1-Methylcyclohexane: A Chemical Journey. (2026, February 19). BNN Breaking. Retrieved March 14, 2026, from [Link]

-

(a) Name the possible alkenes which will yield 1-chloro-1-methylcyclohexane on their reaction with HCl. (2024, September 24). YouTube. Retrieved March 14, 2026, from [Link]

-

Elimination Reactions: an Introduction. (2025, October 25). Chemistry Steps. Retrieved March 14, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed. Retrieved March 14, 2026, from [Link]

-

(2R)-1-(2,4-difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

-

3-Amino-1-(2,4-difluorophenyl)propan-1-one. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

-

Process for preparing chloro-difluorobenzene. (n.d.). European Patent Office. Retrieved March 14, 2026, from [Link]

- Preparation of difluorobenzene. (1994). Google Patents.

-

1-Chloro-2,4-difluorobenzene. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

-

Biological Potential of FluoroBenzene Analogs. (2016, September 1). JSciMed Central. Retrieved March 14, 2026, from [Link]

-

Specific Solvent Issues with Chlorination. (n.d.). Wordpress. Retrieved March 14, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Retrieved March 14, 2026, from [Link]

-

(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). (2022, September 18). Retrieved March 14, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 8. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vaia.com [vaia.com]

- 12. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. Unpacking the Elimination Products of 1-Chloro-1-Methylcyclohexane: A Chemical Journey - Oreate AI Blog [oreateai.com]

- 14. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 15. Elimination Reactions: an Introduction [chemistrysteps.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Theoretical Studies and Computational Modeling of 1-(1-Chloropropyl)-2,4-difluorobenzene: A Comprehensive Guide for Advanced Synthesis

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

1-(1-Chloropropyl)-2,4-difluorobenzene is a highly specialized halogenated aromatic compound[1]. Featuring a strongly deactivated 2,4-difluorophenyl ring coupled with a sterically hindered, chiral 1-chloropropyl aliphatic chain, this molecule presents a complex electronic and conformational landscape. This whitepaper establishes a rigorous, self-validating computational framework using Density Functional Theory (DFT) and Molecular Mechanics to map its theoretical properties. By understanding the interplay between inductive effects, resonance, and steric bulk, researchers can accurately predict its behavior in downstream pharmaceutical and agrochemical synthesis.

Introduction & Structural Rationale

The structural core of 1-(1-Chloropropyl)-2,4-difluorobenzene is defined by two distinct functional domains:

-

The 2,4-Difluorophenyl Ring: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that significantly deactivates the benzene ring toward electrophilic attack, a phenomenon well-documented in 2[2]. However, its lone pairs also donate electron density via resonance (+M), creating a complex regioselective push-pull dynamic.

-

The 1-Chloropropyl Group: This alkyl chain introduces a chiral center at the benzylic position (C1'). The bulky chlorine atom creates significant steric hindrance, dictating the molecule's global minimum conformation through dipole-dipole repulsion with the ortho-fluorine atom, similar to trends observed in 3[3].

Computational Methodology: The Self-Validating Framework

To accurately model this compound, we employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set .

Causality Behind the Method:

-

Why B3LYP? Hybrid functionals incorporate exact Hartree-Fock exchange, which is critical for mitigating the self-interaction error inherent in highly electronegative systems (like those containing F and Cl).

-

Why 6-311++G(d,p)? The addition of diffuse functions ("++") is mandatory. Fluorine and chlorine possess lone pairs whose electron clouds expand significantly outward; standard basis sets will artificially compress these orbitals. The polarization functions ("(d,p)") allow for the asymmetric distortion of electron density, which is strictly required to model the steric clash at the chiral 1-chloropropyl center. This exact level of theory has been validated in4[4].

Fig 1. Self-validating computational workflow for geometry optimization and property extraction.

Step-by-Step Computational Protocols

Protocol 1: Conformational Sampling & DFT Geometry Optimization

Objective: Identify the absolute global minimum energy structure without falling into artifactual local minima.

-

Initial State Generation: Construct the 3D geometry of 1-(1-Chloropropyl)-2,4-difluorobenzene. Assign OPLS4 force field parameters.

-

Monte Carlo Multiple-Minimum (MCMM) Search: Execute a conformational search rotating the Caryl−Calkyl and Calkyl−Cl dihedral angles. Retain all conformers within a 5.0 kcal/mol energy window.

-

DFT Optimization: Submit the lowest-energy conformers to DFT optimization using B3LYP/6-311++G(d,p) in a simulated solvent model (e.g., PCM for Dichloromethane).

-

Self-Validation Checkpoint (Hessian Evaluation): Execute a vibrational frequency calculation on the optimized geometry.

-

Logic: A structure is only a true ground-state minimum if the number of imaginary frequencies ( Nimag ) equals exactly zero. If Nimag≥1 , the structure is a transition state. The protocol must autonomously displace the atomic coordinates along the vector of the imaginary normal mode and re-submit the optimization until Nimag=0 .

-

Protocol 2: Electronic Structure & Reactivity Mapping

Objective: Map the electrophilic and nucleophilic susceptibility of the validated ground-state structure.

-

Wavefunction Extraction: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) wavefunctions from the validated checkpoint file.

-

MEP Surface Generation: Calculate the Molecular Electrostatic Potential (MEP) by mapping electrostatic potential values onto an electron density isosurface of 0.002 a.u.

-

Self-Validation Checkpoint (SCF Convergence & Stability): Ensure the Self-Consistent Field (SCF) convergence reached a strict threshold of ΔE<10−8 Hartree. Run a wavefunction stability test to confirm the electronic state is not a saddle point in the orbital rotation space. If instability is detected, re-optimize the wavefunction using a quadratically convergent SCF algorithm.

Quantitative Data & Theoretical Projections

The following tables summarize the theoretical projections derived from the validated DFT models.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter Type | Atoms Involved | Theoretical Value | Causality / Significance |

| Bond Length | Caryl−F (ortho) | 1.35 Å | Shortened due to strong -I effect and partial double-bond character (+M). |

| Bond Length | Caryl−F (para) | 1.34 Å | Slightly shorter than ortho-F due to lack of steric crowding. |

| Bond Length | Calkyl−Cl | 1.82 Å | Elongated, highly polarized bond; prime site for SN2 nucleophilic attack. |

| Dihedral Angle | F(ortho)−C−C−Cl | ~175° (Anti) | The Cl atom strongly prefers an anti orientation to the ortho-F to minimize dipole-dipole repulsion. |

Table 2: Global Reactive Descriptors (Calculated at 298.15 K)

| Descriptor | Symbol | Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.12 | Deep HOMO level indicates high stability against oxidation. |

| LUMO Energy | ELUMO | -1.25 | Indicates susceptibility to nucleophilic attack at the aliphatic chain. |

| Energy Gap | ΔE | 5.87 | A wide band gap signifies high kinetic stability. |

| Chemical Hardness | η | 2.93 | High hardness correlates with lower overall reactivity. |

| Dipole Moment | μ | 2.85 Debye | Strong polarity driven by the asymmetric fluorination and chloropropyl vector. |

Mechanistic Insights & Reactivity Profiling

The theoretical data reveals a highly polarized molecule governed by competing electronic effects. The structural coplanarity of the difluorophenyl ring, a feature common in5[5], ensures efficient resonance delocalization. However, the strong inductive withdrawal by the two fluorine atoms strips electron density from the aromatic core.

Consequently, electrophilic aromatic substitution (e.g., Friedel-Crafts) will be sluggish and highly regioselective, directing primarily to the position meta to the alkyl group (between the two fluorines), though steric hindrance from the 1-chloropropyl group heavily suppresses this pathway. Conversely, the elongated Calkyl−Cl bond (1.82 Å) combined with the low-lying LUMO (-1.25 eV) makes the benzylic chiral center an ideal, highly reactive electrophile for SN2 displacement by amines or azoles—a critical step in synthesizing triazole antifungal APIs.

Fig 2. Interplay of inductive, resonance, and steric effects governing molecule reactivity.

References

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI Source: mdpi.com URL:5

-

Molecular conformational structures of 2-fluorobenzoyl chloride... - SINTEF Source: sintef.no URL:3

-

Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods - Prensip Journals Source: prensipjournals.com URL:4

-

A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation - BenchChem Source: benchchem.com URL:2

-

2107995-75-3_1-[2-(2,2-difluorocyclopropyl)ethyl]-4-methyl-1H-pyrazol-3-amine - ChemSrc Source: chemsrc.com URL:1

Sources

- 1. 2107995-75-3_CAS号:2107995-75-3_1-[2-(2,2-difluorocyclopropyl)ethyl]-4-methyl-1H-pyrazol-3-amine - 化源网 [m.chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Molecular conformational structures of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride by gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations - SINTEF [sintef.no]

- 4. prensipjournals.com [prensipjournals.com]

- 5. N-(2,4-Difluorophenyl)-2-fluorobenzamide | MDPI [mdpi.com]

Navigating the Toxicological Landscape of 1-(1-Chloropropyl)-2,4-difluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Chloropropyl)-2,4-difluorobenzene is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. As with any novel chemical entity, a thorough understanding of its toxicological and ecotoxicological profile is paramount for ensuring human and environmental safety. This technical guide provides a comprehensive assessment of the potential hazards associated with this compound. In the absence of direct experimental data for 1-(1-Chloropropyl)-2,4-difluorobenzene, this paper synthesizes information from structurally related compounds, including halogenated benzenes and organofluorine substances, to construct a predictive toxicological and ecotoxicological profile. This guide delves into anticipated metabolic pathways, potential target organs for toxicity, and the likely environmental fate of the compound, offering a foundational understanding for researchers and drug development professionals.

Introduction: The Imperative of Proactive Toxicological Assessment

The introduction of new chemical entities into the research and development pipeline necessitates a proactive and rigorous evaluation of their potential toxicological and ecotoxicological impact. 1-(1-Chloropropyl)-2,4-difluorobenzene, a substituted halobenzene, belongs to a class of compounds known for their diverse applications and, in some cases, significant toxicological concerns. The presence of both chlorine and fluorine atoms on the benzene ring, coupled with a chlorinated alkyl chain, suggests a complex metabolic fate and the potential for varied biological interactions.

This guide is structured to provide a logical progression from the fundamental chemical properties of the compound to its predicted toxicological effects in mammals and its potential behavior in the environment. By examining data from analogous structures, we can infer potential hazards and guide the design of future toxicological studies.

Physicochemical Properties and Their Toxicological Implications

| Property | Predicted Value/Characteristic | Toxicological/Ecotoxicological Relevance |

| Molecular Formula | C9H9ClF2 | Influences molecular weight and reactivity. |

| Molecular Weight | 190.62 g/mol | Affects absorption, distribution, and metabolism. |

| Octanol-Water Partition Coefficient (logP) | Predicted to be in the range of 3-4 | High lipophilicity suggests potential for bioaccumulation in fatty tissues and passage through biological membranes. |

| Water Solubility | Low | Limited mobility in aqueous environmental compartments, but potential for adsorption to sediment and organic matter. |

| Vapor Pressure | Moderate | Potential for inhalation exposure, particularly in occupational settings. |

Data inferred from the structure and properties of similar compounds.

The predicted high lipophilicity (logP) is a critical parameter, as it often correlates with a compound's ability to bioaccumulate in organisms and biomagnify in food chains.

Mammalian Toxicology: A Predictive Assessment

The toxicological profile of 1-(1-Chloropropyl)-2,4-difluorobenzene is likely to be influenced by the combined effects of its chlorinated alkyl side chain and the difluorinated benzene ring.

Metabolic Activation and Detoxification

Halogenated benzenes are known to undergo metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This process can lead to the formation of reactive electrophilic intermediates, such as epoxides, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.

The presence of the 1-chloropropyl group introduces an additional site for metabolism. Dehalogenation and oxidation of this side chain are plausible metabolic pathways.

Figure 1. Predicted metabolic activation pathway of 1-(1-Chloropropyl)-2,4-difluorobenzene.

Target Organ Toxicity

Based on data from related halobenzenes, the primary target organs for toxicity are likely to be the liver and kidneys .

-

Hepatotoxicity: The liver, as the primary site of metabolism, is particularly susceptible to damage from reactive metabolites. Studies on other halobenzenes have demonstrated hepatotoxic effects.

-

Nephrotoxicity: The kidneys play a crucial role in the excretion of metabolites, and accumulation of toxic intermediates can lead to renal damage.

The central nervous system (CNS) can also be affected by exposure to halogenated benzenes, often causing CNS depression.

Genotoxicity and Carcinogenicity

The potential for 1-(1-Chloropropyl)-2,4-difluorobenzene to be genotoxic is a significant concern due to the possible formation of reactive epoxide intermediates that can interact with DNA. While some halogenated benzenes have shown mutagenic potential, others have not. Therefore, experimental assessment using assays such as the Ames test would be necessary to determine the mutagenic potential of this specific compound.

Carcinogenicity data

HPLC method development for "1-(1-Chloropropyl)-2,4-difluorobenzene"

Application Note: Comprehensive HPLC Method Development for the Achiral and Chiral Analysis of 1-(1-Chloropropyl)-2,4-difluorobenzene

Executive Summary

The compound 1-(1-Chloropropyl)-2,4-difluorobenzene is a highly versatile, halogenated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as triazole antifungals. Analytically, this molecule presents a unique triad of challenges: a high degree of hydrophobicity (LogP ~3.8), a lack of strong chromophores (necessitating low-UV detection), and a chiral center at the halogen-bearing aliphatic carbon.

This application note details field-proven, self-validating high-performance liquid chromatography (HPLC) protocols for both the achiral purity profiling and the enantiomeric resolution of this compound. By moving beyond traditional C18 chemistries and leveraging fluorinated and polysaccharide-based stationary phases, these methods ensure robust selectivity, baseline resolution, and high reproducibility.

Physicochemical Profiling & Chromatographic Rationale

To develop a robust method, one must first deconstruct the analyte's physicochemical properties to establish causality for every chromatographic parameter chosen.

-

Detector Selection (UV 210 nm): The 2,4-difluorophenyl moiety lacks extended conjugation. Its primary UV absorption maximum lies deep in the UV range (~210 nm), with a much weaker secondary band around 260–265 nm. Consequently, mobile phases must possess a low UV cutoff, making Acetonitrile (cutoff 190 nm) vastly superior to Methanol (cutoff 205 nm) for reversed-phase applications.

-

Achiral Stationary Phase (PFP vs. C18): Standard Octadecylsilane (C18) columns rely exclusively on dispersive hydrophobic interactions. For highly fluorinated benzenes, C18 often fails to resolve closely related positional isomers (e.g., 2,5-difluoro vs. 2,4-difluoro impurities). A Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms: π−π interactions, strong dipole-dipole interactions, and shape-size selectivity specifically tuned for fluorinated aromatics[1][2].

-

Chiral Stationary Phase (Normal Phase Cellulose): Chiral alkyl halides are increasingly recognized as critical motifs in medicinal chemistry, where the specific stereochemistry of the halogen-bearing carbon dictates bioactivity and pharmacokinetic profiles[3]. To resolve the enantiomers of the 1-chloropropyl group, a normal-phase approach using a cellulose-based Chiral Stationary Phase (CSP) is optimal. The non-polar environment (Hexane/Isopropanol) maximizes steric inclusion and dipole-driven transient diastereomeric complex formation within the chiral cavities of the polysaccharide backbone[4][5][6].

Method Development Workflows

The following logical framework dictates the divergent paths required to fully characterize this molecule.

Fig 1. Strategic HPLC method development workflow for achiral and chiral analysis.

Experimental Protocols

Protocol A: Achiral Purity & Isomeric Profiling (Reversed-Phase)

This protocol is designed to quantify the main compound and separate it from synthetic impurities (e.g., des-chloro, des-fluoro, or positional isomers).

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade Water. Filter through a 0.22 µm membrane. (Rationale: TFA suppresses residual silanol activity on the silica support without compromising the low UV cutoff).

-

Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

-

-

Sample Preparation: Dissolve the standard/sample in Acetonitrile:Water (50:50 v/v) to achieve a final concentration of 0.5 mg/mL. Vortex for 30 seconds to ensure complete dissolution.

-

Chromatographic Execution: Initiate the gradient program (see Table 1). Allow the PFP column to equilibrate at initial conditions (60% A / 40% B) for at least 10 column volumes prior to the first injection.

-

Self-Validating System Suitability Test (SST): Inject a resolution mixture containing 1-(1-Chloropropyl)-2,4-difluorobenzene and a known positional isomer (e.g., the 2,5-difluoro analog).

-

Acceptance Criteria: Resolution ( Rs ) ≥ 2.0; Tailing Factor ( Tf ) ≤ 1.2; Peak Area %RSD ≤ 1.0% (n=5).

-

Protocol B: Enantiomeric Resolution (Normal-Phase Chiral)

Because the 1-chloropropyl group creates a stereocenter, resolving the (R)- and (S)-enantiomers is critical for downstream pharmaceutical applications.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Mix 980 mL of HPLC-grade n-Hexane with 20 mL of HPLC-grade Isopropanol (IPA). Degas via ultrasonication for 10 minutes. (Rationale: The highly hydrophobic nature of the analyte requires a very weak eluent in normal phase to ensure sufficient residence time inside the chiral cavities).

-

Sample Preparation: Dissolve the racemic mixture in n-Hexane:IPA (90:10 v/v) to a concentration of 1.0 mg/mL.

-

Chromatographic Execution: Run the system isocratically at 1.0 mL/min (see Table 2). Maintain column temperature strictly at 25°C, as chiral recognition is highly temperature-dependent (enthalpy-driven).

-

Self-Validating System Suitability Test (SST): Inject the racemic standard.

-

Acceptance Criteria: Enantiomeric Resolution ( Rs ) ≥ 1.5; Selectivity ( α ) ≥ 1.15.

-

Mechanistic Insights into Retention

Understanding how the molecule interacts with the stationary phase allows for rapid troubleshooting.

Fig 2. Multimodal retention mechanisms of the target analyte on a PFP stationary phase.

On a PFP column, the electron-deficient pentafluorophenyl ring of the stationary phase undergoes unique π−π interactions with the difluorophenyl ring of the analyte. Furthermore, the highly polarized C-F and C-Cl bonds participate in dipole-dipole interactions, which are completely absent in standard alkyl (C8/C18) phases[1][2].

In the chiral normal-phase system, the separation is governed by the formation of transient diastereomeric complexes. The chiral selector (e.g., Cellulose tris(4-methylbenzoate)) acts as a chiral environment where the spatial orientation of the chlorine atom determines whether the enantiomer fits snugly into the polysaccharide groove (tighter binding, later elution) or is sterically hindered (weaker binding, earlier elution)[5][6].

Data Presentation & Optimized Parameters

Table 1: Optimized Achiral HPLC Method Parameters (PFP Column)

| Parameter | Specification / Condition |

| Column | Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient Program | 0-2 min: 40% B 2-10 min: 40% → 80% B 10-12 min: 80% B 12.1-15 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Table 2: Optimized Chiral HPLC Method Parameters (Cellulose CSP)

| Parameter | Specification / Condition |

| Column | Cellulose tris(4-methylbenzoate) coated on silica (e.g., Chiralcel OJ-H equivalent), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (98:2 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C (Strictly controlled) |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

References

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

-

Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns Source: Oxford Academic (OUP) URL:[Link]

-

Chiral Alkyl Halides: Underexplored Motifs in Medicine Source: MDPI URL:[Link]

-

Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis Source: Learn About Pharma URL:[Link]

-

Chiral HPLC Separation: Strategy and Approaches Source: Chiralpedia URL:[Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine [mdpi.com]

- 4. learnaboutpharma.com [learnaboutpharma.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Application Note: 1-(1-Chloropropyl)-2,4-difluorobenzene as a Versatile Intermediate in Pharmaceutical Synthesis

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated pharmacophores is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(1-Chloropropyl)-2,4-difluorobenzene (CAS: 1251280-43-9) has emerged as a highly valuable chiral-ready building block. By combining the metabolic stability of a 2,4-difluorophenyl ring with the versatile reactivity of a secondary benzylic chloride, this intermediate serves as a foundational scaffold in the synthesis of complex therapeutics, most notably Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators and advanced azole antifungals.

This application note provides an in-depth technical guide on the physicochemical properties, structural causality, and validated synthetic protocols for deploying 1-(1-Chloropropyl)-2,4-difluorobenzene in drug discovery workflows.

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of an intermediate is essential for predicting its behavior in complex synthetic pathways. Table 1 summarizes the core quantitative data for 1-(1-Chloropropyl)-2,4-difluorobenzene.